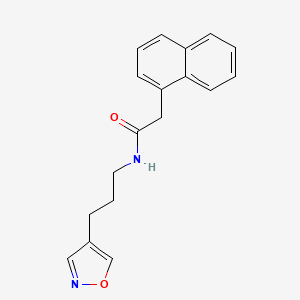
N-(3-(イソキサゾール-4-イル)プロピル)-2-(ナフタレン-1-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide, also known as JNJ-42153605, is a small molecule that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have a high affinity for the G protein-coupled receptor 6 (GPR6), which is involved in the regulation of dopamine neurotransmission. In
作用機序
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide acts as a selective antagonist of GPR6. GPR6 is a G protein-coupled receptor that is expressed in the striatum, a region of the brain that is involved in the regulation of motor function and reward behavior. The activation of GPR6 leads to the inhibition of dopamine release, while the inhibition of GPR6 leads to the enhancement of dopamine release. By blocking the activity of GPR6, N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide enhances dopamine neurotransmission, which may have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide has been shown to enhance dopamine release in the striatum, which may have therapeutic effects in various neurological disorders. In preclinical studies, the compound has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. The compound has also been shown to have antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is its high selectivity for GPR6, which reduces the risk of off-target effects. Another advantage is its ability to enhance dopamine neurotransmission, which may have therapeutic effects in various neurological disorders. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of the compound.
将来の方向性
There are several future directions for the research on N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide. One direction is to conduct clinical trials to determine the safety and efficacy of the compound in humans. Another direction is to investigate the potential use of the compound in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of the compound and to identify potential biomarkers for patient selection and treatment response monitoring.
合成法
The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with ethyl acrylate to form 4-(2-nitrophenyl)but-3-en-2-one. This intermediate is then reacted with hydroxylamine to form 3-(2-nitrophenyl)isoxazol-5(2H)-one. The final step involves the reaction of 3-(2-nitrophenyl)isoxazol-5(2H)-one with 3-aminopropylamine and naphthalene-1-carboxylic acid to form N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide.
科学的研究の応用
抗がん活性
イソキサゾール化合物は、がん治療で使用されるヒストン脱アセチル化酵素(HDAC)阻害剤として、遺伝子発現を調節する可能性があることが明らかになっています。 細胞周期停止とアポトーシスに影響を与える能力により、抗がん研究において有望視されています .
抗菌および抗微生物活性
イソキサゾール部分は、新規抗菌剤および抗微生物剤の開発において重要です。 薬物分子への組み込みにより、物理化学的特性を改善し、治療効果を高めることができます .
免疫調節効果
レフルノミドなどのイソキサゾール誘導体は、免疫抑制剤として作用し、同様の化合物が自己免疫疾患や臓器移植拒絶反応の治療に役立つ可能性があることを示唆しています .
材料科学への応用
イソキサゾール誘導体は、色素増感型太陽電池、高エネルギー材料、液晶など、材料科学において、独自の光学特性により応用されています .
神経学的応用
イソキサゾール構造を持つ化合物は、神経毒として作用したり、GABAAなどの神経伝達物質系に影響を与えたりするなど、神経科学研究で使用されています .
高温用途
特性
IUPAC Name |
2-naphthalen-1-yl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(19-10-4-5-14-12-20-22-13-14)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMVFHXNCITSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCC3=CON=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)